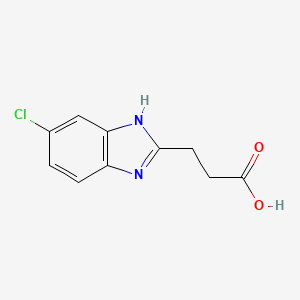

3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

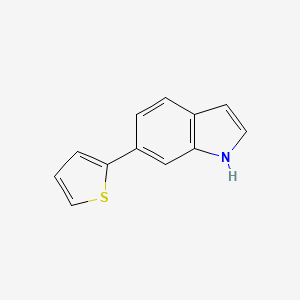

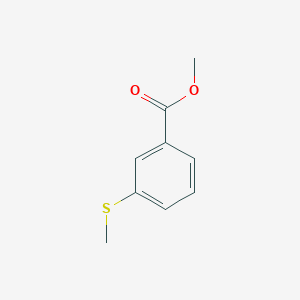

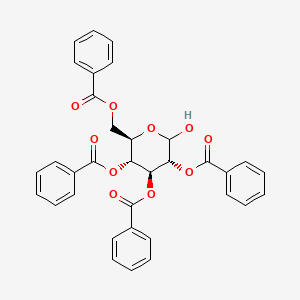

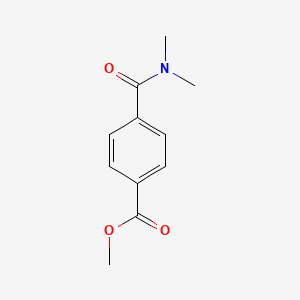

3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is a biochemical compound used for proteomics research . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole, the core structure of this compound, was first synthesized from glyoxal and ammonia . A series of benzimidazole-oxadiazole compounds were synthesized, which could be similar to the synthesis of our compound .Molecular Structure Analysis

The molecular formula of 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid is C10H9ClN2O2 . The structure data file of this compound is available and can be imported to most of the chemistry software for further analysis .Chemical Reactions Analysis

Imidazole, the core structure of this compound, is known for its broad range of chemical and biological properties . It is amphoteric in nature, showing both acidic and basic properties .Wissenschaftliche Forschungsanwendungen

Neuroprotective Applications

A study by Baudy et al. (2001) focused on the design, synthesis, and biological evaluation of benzimidazole-spaced phosphono-alpha-amino acid competitive NMDA antagonists. The compounds, including derivatives similar to "3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid," demonstrated potent and selective NMDA antagonistic activity. One specific compound showed significant neuroprotective potential by reducing the volume of infarcted brain tissue in an ischemia model, highlighting its therapeutic potential as a neuroprotective agent Baudy, Fletcher, Yardley, Zaleska, Bramlett, Tasse, Kowal, Katz, Moyer, & Abou-Gharbia, 2001.

Antimicrobial Activity

El-Meguid (2014) synthesized new compounds containing a benzimidazole moiety, similar to "3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid," incorporated into different amino acids and sulfamoyl and/or pyrrole analogues. These compounds were evaluated for their antimicrobial activities against various bacteria and fungi. The study found significant effectiveness against gram-positive and gram-negative bacteria, as well as fungal species, underscoring the potential of these derivatives in developing new antimicrobial agents El-Meguid, 2014.

Applications in Material Science

In a study by Wei et al. (2006), tridentate ligands derived from benzimidazole, including structures akin to "3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid," were synthesized and reacted with rhenium tricarbonyl complexes. These complexes exhibited interesting luminescence properties, suggesting their potential use in developing novel fluorescence applications Wei, Babich, Ouellette, & Zubieta, 2006.

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(6-chloro-1H-benzimidazol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O2/c11-6-1-2-7-8(5-6)13-9(12-7)3-4-10(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPODEKMPICKOID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC(=N2)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424388 |

Source

|

| Record name | 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |

CAS RN |

82138-56-5 |

Source

|

| Record name | 3-(6-Chloro-1H-benzoimidazol-2-yl)-propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)

![1-methyl-4-[(4-methylphenyl)carbonyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1352652.png)